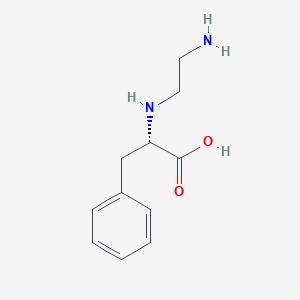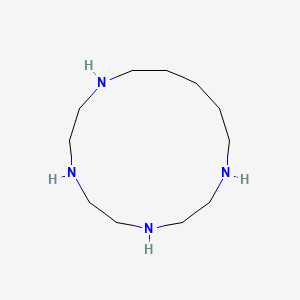
1,4,7,10-Tetraazacyclopentadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7,10-Tetraazacyclopentadecane is a macrocyclic compound that contains four nitrogen atoms within a 15-membered ring. This compound is of significant interest in various fields due to its ability to form stable complexes with metal ions, making it useful in applications such as chelation therapy and diagnostic imaging.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraazacyclopentadecane typically involves the cyclization of linear tetraamines. One common method includes the reaction of triethylenetetramine with N,N-dimethylformamide dimethyl acetal in the presence of a solvent like benzene at elevated temperatures (75-85°C) to form diimidazoline intermediates. These intermediates are then reacted with 1,2-ethylene dibromide in the presence of potassium carbonate to form the desired macrocyclic compound .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process is optimized for cost-efficiency and environmental considerations, avoiding the use of hazardous reagents and minimizing waste .
Analyse Des Réactions Chimiques
Types of Reactions
1,4,7,10-Tetraazacyclopentadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the nitrogen atoms.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The nitrogen atoms in the macrocycle can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the macrocyclic ring .
Applications De Recherche Scientifique
1,4,7,10-Tetraazacyclopentadecane has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Industry: The compound is used in the development of nanofiltration membranes and other advanced materials.
Mécanisme D'action
The mechanism of action of 1,4,7,10-Tetraazacyclopentadecane involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring coordinate with the metal ions, forming a stable chelate. This property is particularly useful in chelation therapy, where the compound binds to toxic metal ions and facilitates their excretion from the body .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,7,10-Tetraazacyclododecane: Another macrocyclic compound with four nitrogen atoms but a smaller 12-membered ring.
1,4,8,11-Tetraazacyclotetradecane: A similar compound with a 14-membered ring.
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A derivative used extensively in biomedical imaging.
Uniqueness
1,4,7,10-Tetraazacyclopentadecane is unique due to its 15-membered ring structure, which provides a different spatial arrangement and coordination environment compared to other similar compounds. This unique structure allows it to form highly stable complexes with certain metal ions, making it particularly useful in specific applications such as chelation therapy and diagnostic imaging .
Propriétés
Numéro CAS |
83616-30-2 |
|---|---|
Formule moléculaire |
C11H26N4 |
Poids moléculaire |
214.35 g/mol |
Nom IUPAC |
1,4,7,10-tetrazacyclopentadecane |
InChI |
InChI=1S/C11H26N4/c1-2-4-12-6-8-14-10-11-15-9-7-13-5-3-1/h12-15H,1-11H2 |
Clé InChI |
OIFMESATLHOYDX-UHFFFAOYSA-N |
SMILES canonique |
C1CCNCCNCCNCCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


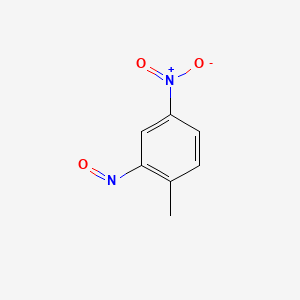
![1-[1-(3-Phenylpropyl)cyclohexyl]piperidine](/img/structure/B14428711.png)
![2H-Indeno[5,6-d]oxazole-2,7(3H)-dione, 5,6-dihydro-3,5-dimethyl-](/img/structure/B14428731.png)
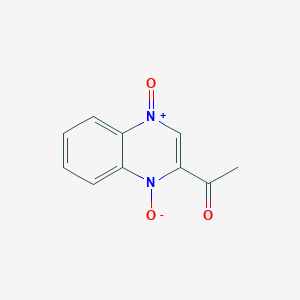


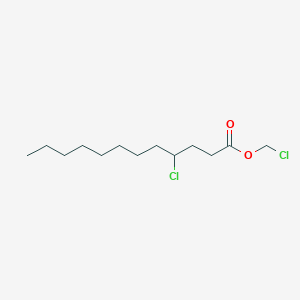
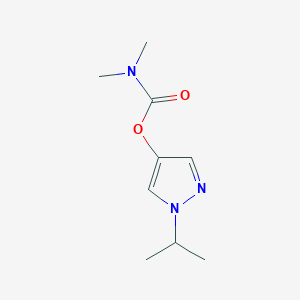
![3-[[4-[(3-carbamimidoylphenoxy)methyl]cyclohexyl]methoxy]benzenecarboximidamide;(2S)-2-hydroxypropanoic acid](/img/structure/B14428761.png)


![5,5a-Dihydroxy-1,1,7,9-tetramethyl-11-oxo-4-[(tetradecanoyloxy)methyl]-1a,2,5,5a,6,9,10,10a-octahydro-1h-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-6-yl tetradecanoate](/img/structure/B14428776.png)

